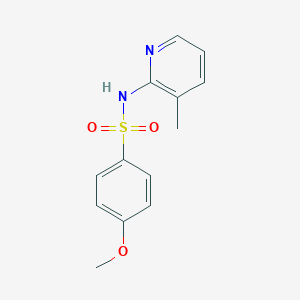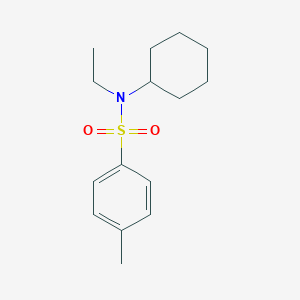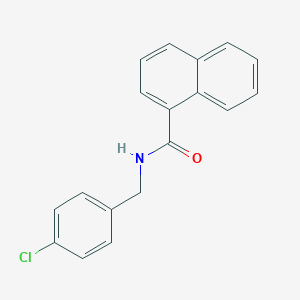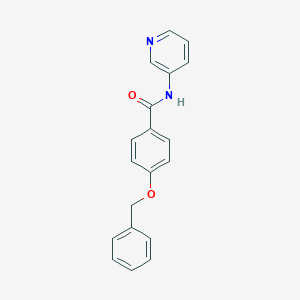
N-(4-methoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)pyridine-3-carboxamide, also known as NMPC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine carboxamide family and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain proteins in the body. In particular, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, N-(4-methoxyphenyl)pyridine-3-carboxamide can disrupt the function of other proteins in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)pyridine-3-carboxamide are complex and varied. In addition to its effects on Hsp90, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to have effects on a variety of other proteins and cellular processes. For example, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein AKT, which is involved in cell growth and survival. N-(4-methoxyphenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the protein VEGFR, which is involved in the growth of blood vessels.
実験室実験の利点と制限
N-(4-methoxyphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(4-methoxyphenyl)pyridine-3-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(4-methoxyphenyl)pyridine-3-carboxamide can have off-target effects on other proteins in the body, which can complicate experimental design.
将来の方向性
There are several potential future directions for research on N-(4-methoxyphenyl)pyridine-3-carboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the study of the effects of N-(4-methoxyphenyl)pyridine-3-carboxamide on other proteins and cellular processes, which could lead to the discovery of new therapeutic targets. Finally, there is interest in developing new synthesis methods for N-(4-methoxyphenyl)pyridine-3-carboxamide that are more efficient and environmentally friendly.
Conclusion:
In conclusion, N-(4-methoxyphenyl)pyridine-3-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is well established, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, N-(4-methoxyphenyl)pyridine-3-carboxamide is a valuable tool for the study of protein function and has the potential to lead to the development of new therapeutics for a variety of diseases.
合成法
The synthesis method of N-(4-methoxyphenyl)pyridine-3-carboxamide involves the reaction of 4-methoxyaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(4-methoxyphenyl)pyridine-3-carboxamide. This synthesis method has been well established in the literature and has been used to produce N-(4-methoxyphenyl)pyridine-3-carboxamide in large quantities.
科学的研究の応用
N-(4-methoxyphenyl)pyridine-3-carboxamide has been used in a variety of scientific research applications, including as a tool to study the function of certain proteins in the body. For example, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein Hsp90, which is involved in a variety of cellular processes. By inhibiting the activity of Hsp90, researchers can study the effects of this protein on cells and tissues.
特性
製品名 |
N-(4-methoxyphenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10/h2-9H,1H3,(H,15,16) |
InChIキー |
BIIGKWRZEOUZSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
溶解性 |
34.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)





![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)